

# Solid-Phase Extraction Protocol for Prometon with Deuterated Internal Standard

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Compound of Interest		
Compound Name:	Prometon-d14	
Cat. No.:	B12304778	Get Quote

**Application Note** 

#### **Abstract**

This application note presents a detailed protocol for the solid-phase extraction (SPE) of the herbicide Prometon from aqueous samples, utilizing a deuterated internal standard (Prometon-d6) for accurate quantification. The described method employs a C18 reversed-phase SPE cartridge, followed by analysis with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis requiring a reliable and reproducible method for the determination of Prometon in various matrices.

### Introduction

Prometon is a non-selective triazine herbicide widely used for the control of broadleaf and grassy weeds in non-crop areas.[1][2][3] Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its detection in samples such as groundwater and soil. Solid-phase extraction is a robust and efficient technique for the preconcentration and purification of analytes from complex matrices.[4] The use of a deuterated internal standard, such as Prometon-d6, is highly recommended to compensate for variations in extraction efficiency and potential matrix effects, thereby improving the accuracy and precision of the quantification.[5] This protocol provides a comprehensive, step-by-step guide for the SPE of Prometon using C18 cartridges, optimized for high recovery and reproducibility.



# **Experimental**Materials and Reagents

- Prometon standard (CAS 1610-18-0)
- Prometon-d6 (methoxy-d6) internal standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- C18 SPE Cartridges (e.g., 500 mg, 6 mL)

#### Instrumentation

- SPE Vacuum Manifold
- Analytical balance
- pH meter
- Vortex mixer
- Nitrogen evaporator
- GC-MS or LC-MS/MS system

## **Standard and Sample Preparation**

 Stock Solutions: Prepare individual stock solutions of Prometon and Prometon-d6 in methanol at a concentration of 1 mg/mL. Store at 4°C.



- Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentration range for calibration curves.
- Sample Preparation:
  - For water samples, measure 100 mL of the unfiltered sample.
  - Spike the sample with a known amount of Prometon-d6 internal standard solution.
  - Adjust the sample pH to neutral (pH 7) if necessary, as Prometon extraction is less efficient under acidic conditions.

#### **Solid-Phase Extraction Protocol**

A detailed, step-by-step protocol for the solid-phase extraction of Prometon is provided below.

- · Cartridge Conditioning:
  - Pass 5 mL of ethyl acetate through the C18 cartridge.
  - Follow with 5 mL of methanol.
  - Finally, pass 10 mL of HPLC-grade water through the cartridge. Ensure the sorbent bed does not go dry between these steps.
- Sample Loading:
  - Load the 100 mL water sample (spiked with Prometon-d6) onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
- Washing:
  - After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.
  - Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
- Elution:



- Elute the retained Prometon and Prometon-d6 from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.
- Collect the eluate in a clean collection tube.
- Concentration and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of methanol or a suitable solvent for the subsequent chromatographic analysis.

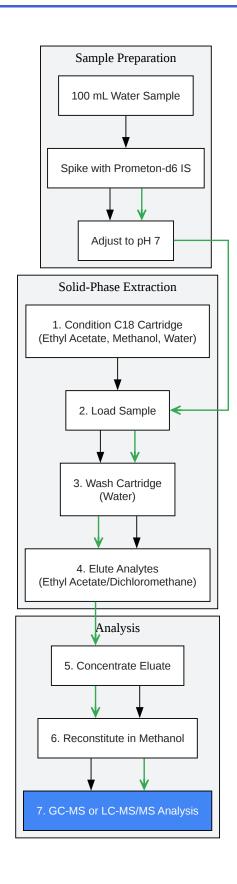
## **Quantitative Data Summary**

The following table summarizes typical performance data for the analysis of Prometon using SPE followed by chromatographic methods.

Parameter	Value	Method	Reference
Recovery	80-110% (general for pesticides)	C18 SPE	[4]
Limit of Detection (LOD)	0.20 μg/L	Online SPE-GC-FID	[6]
Limit of Quantification (LOQ)	0.6 - 1.0 ng/mL (for other pesticides)	GC-MS	[7]
Linear Dynamic Range	0.25-100 μg/L	Online SPE-GC-FID	[6]
Relative Standard Deviation (RSD)	< 4.01%	Online SPE-GC-FID	[6]

## **Experimental Workflow Diagram**





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Caption: Experimental workflow for the solid-phase extraction of Prometon.



## **Logical Relationship of SPE Steps**



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Caption: Logical flow of the solid-phase extraction process.

#### Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the determination of Prometon in aqueous samples. The incorporation of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and monitoring applications. The provided experimental details and performance data will aid researchers in the successful implementation and validation of this analytical procedure in their respective laboratories.

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